molecular formula C7H10N2O B8624494 1-(5-Methyloxazol-4-yl)cyclopropanamine

1-(5-Methyloxazol-4-yl)cyclopropanamine

Cat. No.: B8624494
M. Wt: 138.17 g/mol
InChI Key: WSAKNRQXBIMTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyloxazol-4-yl)cyclopropanamine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a cyclopropylamine group linked to a methyloxazole heterocycle. The cyclopropylamine moiety is a recognized pharmacophore in the development of enzyme inhibitors . Specifically, arylcyclopropylamine-based compounds have been investigated as potent and selective inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target involved in regulating gene expression . Inhibition of LSD1 has potential research applications in oncology. Furthermore, cyclopropane-containing β-amino acids are valuable building blocks for constructing peptidomimetics . Peptides incorporating these structures are more resistant to enzymatic degradation than natural peptides and can exhibit improved interaction with biological targets, making them useful tools for probing protein-protein interactions and studying novel therapeutic modalities . This combination of features makes this compound a valuable compound for research purposes in chemical biology and pharmaceutical development. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(5-methyl-1,3-oxazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-5-6(9-4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

WSAKNRQXBIMTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)C2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Oxazolyl Substituents

describes derivatives of N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)-1-((2-(substituted phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide, which share the 5-methyloxazol-4-yl group. Key findings include:

  • Substituent Effects : Derivatives with bulkier aryl groups (e.g., 2,3,4,5,6-pentamethylphenyl in 7cc ) showed higher synthesis yields (67%) compared to simpler substituents (e.g., 22% for 7aa ), suggesting steric or electronic stabilization during synthesis .
  • Purity : All derivatives exhibited HPLC purity >98%, indicating robust synthetic protocols for oxazole-cyclopropanamine hybrids .
  • Pharmacological Potential: These compounds target HCV entry, highlighting the oxazole-cyclopropanamine scaffold’s utility in antiviral drug design .

1-(4-Methylphenyl)cyclopropanamine

This compound replaces the oxazole with a 4-methylphenyl group (). Key differences include:

  • Market Demand : Global supply and consumption forecasts (2020–2025) emphasize its industrial relevance, though applications are unspecified .

Cyclopropanamine Derivatives with Varied Substituents

  • 1-(1,3-Dimethyl-1-buten-1-yl)cyclopropanamine ():
    • Molecular Formula: C₉H₁₇N (vs. C₇H₁₀N₂O for the target compound).
    • Safety Profile: Requires stringent handling precautions (e.g., physician consultation upon exposure), suggesting higher toxicity than oxazole-containing analogs .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Synthesis Yield (%) Purity (%) Application/Notes Reference
1-(5-Methyloxazol-4-yl)cyclopropanamine* C₇H₁₀N₂O 5-Methyloxazol-4-yl N/A N/A Hypothesized antiviral use
7aa (HCV inhibitor analog) C₂₉H₄₀N₄O₂ 2-(2,5-Dimethylphenyl) 22 98.7 HCV entry inhibition
7cc (HCV inhibitor analog) C₃₃H₄₈N₄O₂ 2-(2,3,4,5,6-Pentamethylphenyl) 67 98.7 HCV entry inhibition
1-(4-Methylphenyl)cyclopropanamine C₁₀H₁₃N 4-Methylphenyl N/A N/A Industrial/chemical markets
1-(1,3-Dimethyl-1-buten-1-yl)cyclopropanamine C₉H₁₇N 1,3-Dimethyl-1-buten-1-yl N/A N/A High toxicity concerns

*Note: Direct data on this compound is inferred from analogs.

Key Observations

  • Structural Flexibility : Substituting the oxazole with phenyl or alkenyl groups alters physicochemical properties and applications.
  • Synthetic Feasibility : Bulky aryl groups on oxazole derivatives improve reaction yields, likely due to reduced side reactions .
  • Safety Considerations: Cyclopropanamine derivatives with non-heterocyclic substituents may pose higher toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.